gamma-Caroteno

Descripción general

Descripción

Gamma-Carotene: is a carotenoid, a class of pigments that are naturally occurring in photosynthetic organisms. It is a biosynthetic intermediate for cyclized carotenoid synthesis in plants and is formed from the cyclization of lycopene by lycopene cyclase epsilon . Along with several other carotenoids, gamma-Carotene is a vitamer of vitamin A in herbivores and omnivores .

Aplicaciones Científicas De Investigación

Gamma-Carotene has a wide range of scientific research applications:

Mecanismo De Acción

Target of Action

Gamma-Carotene, a type of carotenoid, is a biosynthetic intermediate for cyclized carotenoid synthesis in plants . It is formed from the cyclization of lycopene by lycopene cyclase epsilon . Along with several other carotenoids, gamma-carotene is a vitamer of vitamin A in herbivores and omnivores .

Mode of Action

Gamma-Carotene interacts with its targets through a series of biochemical reactions. Carotenoids with a cyclized, beta-ionone ring can be converted to vitamin A, also known as retinol, by the enzyme beta-carotene 15,15’-dioxygenase .

Biochemical Pathways

Gamma-Carotene is involved in the carotenoid biosynthesis pathway . It is a precursor to vitamin A and is converted into vitamin A in the body . The carotenoids are precursors of vitamin A and are converted into vitamin A in the body .

Pharmacokinetics

It is known that carotenoids are highly soluble in organic solvents and insoluble in polar solvents .

Result of Action

The beneficial properties of gamma-Carotene in the prevention of various diseases, such as tumor formation, cardiovascular diseases, and vision problems, have been documented due to their roles as antioxidants .

Action Environment

The action of gamma-Carotene can be influenced by various environmental factors. For instance, gamma-Carotene has been identified as a biomarker for green and purple sulfur bacteria in marine sediments, implying a past euxinic environment, where water columns were anoxic and sulfidic . This suggests that the action, efficacy, and stability of gamma-Carotene can be influenced by the environmental conditions in which it is found.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Gamma-Carotene can be synthesized through the cyclization of lycopene. The process involves the enzyme lycopene cyclase epsilon, which facilitates the formation of gamma-Carotene from lycopene . The reaction conditions typically involve the presence of specific enzymes and cofactors that aid in the cyclization process.

Industrial Production Methods: Industrial production of gamma-Carotene often involves the extraction from natural sources such as plants and algae. The extraction process includes mechanical disruption of the cell walls followed by solvent extraction using organic solvents like methanol, methyl-tert-butyl ether, and water . High-performance liquid chromatography (HPLC) is then used to purify the extracted gamma-Carotene .

Análisis De Reacciones Químicas

Types of Reactions: Gamma-Carotene undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.

Substitution: Substitution reactions often involve the use of halogens like chlorine or bromine under specific conditions.

Major Products Formed:

Comparación Con Compuestos Similares

- Alpha-Carotene

- Beta-Carotene

- Lycopene

- Astaxanthin

Comparison:

- Alpha-Carotene and Beta-Carotene: Both have similar structures to gamma-Carotene but differ in the position and number of double bonds. Beta-Carotene is more efficient in converting to vitamin A compared to gamma-Carotene .

- Lycopene: Lycopene is an acyclic carotenoid and serves as a precursor to gamma-Carotene. It lacks the cyclized beta-ionone ring present in gamma-Carotene .

- Astaxanthin: Astaxanthin is an oxygenated carotenoid (xanthophyll) and has additional hydroxyl and keto groups, making it more polar and giving it different antioxidant properties compared to gamma-Carotene .

Gamma-Carotene is unique due to its intermediate role in the biosynthesis of other carotenoids and its specific antioxidant properties .

Propiedades

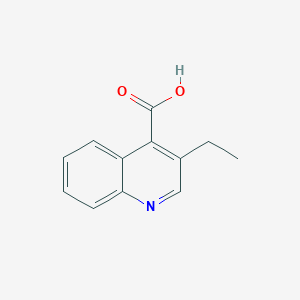

IUPAC Name |

2-[(1E,3E,5E,7E,9E,11E,13E,15E,17E,19E)-3,7,12,16,20,24-hexamethylpentacosa-1,3,5,7,9,11,13,15,17,19,23-undecaenyl]-1,3,3-trimethylcyclohexene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C40H56/c1-32(2)18-13-21-35(5)24-15-26-36(6)25-14-22-33(3)19-11-12-20-34(4)23-16-27-37(7)29-30-39-38(8)28-17-31-40(39,9)10/h11-12,14-16,18-20,22-27,29-30H,13,17,21,28,31H2,1-10H3/b12-11+,22-14+,23-16+,26-15+,30-29+,33-19+,34-20+,35-24+,36-25+,37-27+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRQKOYFGHJYEFS-BXOLYSJBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

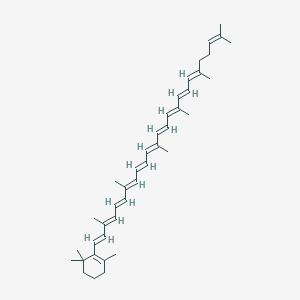

Canonical SMILES |

CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC=C(C)C=CC=C(C)C=CC=C(C)CCC=C(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C=C(\C)/C=C/C=C(\C)/C=C/C=C(\C)/CCC=C(C)C)/C)/C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C40H56 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70897429 | |

| Record name | gamma-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

536.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

472-93-5 | |

| Record name | γ-Carotene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=472-93-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | gamma-Carotene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000472935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | gamma-Carotene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70897429 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | .GAMMA.-CAROTENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/DH369M0SOE | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | gamma-Carotene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0112262 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of gamma-carotene?

A1: Gamma-carotene has a molecular formula of C40H56 and a molecular weight of 536.87 g/mol.

Q2: What are the key spectroscopic characteristics of gamma-carotene?

A2: Gamma-carotene exhibits specific absorption maxima in the UV-Vis spectrum, typically in the range of 430-460 nm, contributing to its yellow-orange color.

Q3: Which analytical methods are used to identify and quantify gamma-carotene?

A3: High-performance liquid chromatography (HPLC) coupled with UV-Vis or mass spectrometry detection is commonly used for accurate identification and quantification of gamma-carotene in various matrices. []

Q4: What is the role of gamma-carotene in carotenoid biosynthesis?

A4: Gamma-carotene is an important intermediate in the biosynthesis of other carotenoids. It is formed from lycopene through the action of lycopene cyclase enzymes. [, , , , ]

Q5: What is unique about the lycopene cyclase from Neurospora crassa in relation to gamma-carotene production?

A5: The Neurospora crassa lycopene cyclase exhibits a preference for single cyclizations of lycopene, leading to the formation of monocyclic gamma-carotene derivatives. This characteristic makes it a valuable tool for the biotechnological production of these compounds. []

Q6: In which organisms is gamma-carotene found?

A6: Gamma-carotene is found in a variety of organisms, including plants like tomatoes [], carrots [], and peppers [], as well as microorganisms like the fungus Phycomyces blakesleeanus [], the bacterium Erwinia herbicola [], and the dinoflagellate Crypthecodinium cohnii []. It is also found in certain fruits like watermelons [] and guavas. []

Q7: What is the biological significance of gamma-carotene?

A7: While gamma-carotene itself may have limited vitamin A activity, its metabolites, formed during its conversion to retinol, are thought to contribute to overall vitamin A levels in the body. []

Q8: How does the presence of a keto group at the C-4 position in gamma-carotene derivatives, like those found in Deinococcus radiodurans, affect its antioxidant activity?

A8: The introduction of a keto group at the C-4 position in gamma-carotene derivatives was shown to enhance their antioxidant activity, likely due to the extended conjugated double bond system and increased stability provided by the keto group. []

Q9: What is the role of gamma-carotene in relation to singlet oxygen?

A9: Gamma-carotene acts as a potent quencher of singlet oxygen, a reactive oxygen species, highlighting its potential as an antioxidant. Its quenching ability, although lower than lycopene, contributes to protecting biological systems from oxidative damage. []

Q10: Are there any specific health benefits associated with gamma-carotene?

A10: While more research is needed, studies suggest that gamma-carotene, along with other carotenoids, might provide benefits against certain types of cancer due to their antioxidant properties. []

Q11: How do mutations affect gamma-carotene synthesis in tomatoes?

A11: In tomatoes, the non-ripening (nor) mutant impacts carotenoid accumulation, leading to a predominance of phytoene, beta-carotene, and neurosporene. This mutation affects the normal progression of lycopene conversion to gamma-carotene and ultimately beta-carotene, illustrating the role of specific genes in regulating carotenoid biosynthesis. []

Q12: How do mutations affect gamma-carotene synthesis in Phycomyces blakesleeanus?

A12: Studies utilizing Phycomyces blakesleeanus mutants, such as C2 and C9, have provided insights into the multi-step enzymatic process of carotenoid biosynthesis. These mutants exhibit altered carotenoid profiles, with C2 lacking carotenoids and C9 accumulating lycopene, highlighting the disruption of gamma-carotene and beta-carotene formation due to specific genetic defects. [, ]

Q13: What are the potential applications of gamma-carotene?

A13: Gamma-carotene, due to its color and potential health benefits, is being explored as a natural food colorant and as a potential source of vitamin A. [, ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.